molecular formula C9H8F2 B12087568 alpha-Difluoromethylstyrene

alpha-Difluoromethylstyrene

Cat. No.: B12087568
M. Wt: 154.16 g/mol
InChI Key: RFVHKBGPIPZPOW-UHFFFAOYSA-N
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Description

Alpha-Difluoromethylstyrene is an organic compound characterized by the presence of a difluoromethyl group attached to the alpha position of a styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Difluoromethylstyrene typically involves the addition of difluoromethyl groups to a styrene molecule. One common method includes the reaction of 3,3-difluoroallyl hydrazine with a transition metal salt and an additive in a suitable solvent

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The bulk copolymerization of this compound with other monomers, such as styrene, has also been explored to produce fluorinated aromatic polymers .

Chemical Reactions Analysis

Types of Reactions

Alpha-Difluoromethylstyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the difluoromethyl group.

    Substitution: this compound can participate in substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of suitable catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield difluoromethylated ketones or aldehydes, while substitution reactions can produce a variety of functionalized styrene derivatives .

Scientific Research Applications

Alpha-Difluoromethylstyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which alpha-Difluoromethylstyrene exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular pathways involved in its reactions often include radical or nucleophilic mechanisms, depending on the specific reaction conditions .

Comparison with Similar Compounds

Alpha-Difluoromethylstyrene can be compared with other similar compounds, such as alpha-Trifluoromethylstyrene and other fluorinated styrene derivatives. These compounds share some common properties, such as the presence of fluorine atoms, but differ in their reactivity and applications. For example:

Properties

IUPAC Name

3,3-difluoroprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHKBGPIPZPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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